3-(Tridecafluorohexyl)oxan-2-ol
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Overview
Description
3-(Tridecafluorohexyl)oxan-2-ol is a fluorinated alcohol compound characterized by the presence of a tridecafluorohexyl group attached to an oxan-2-ol structure. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)oxan-2-ol typically involves the reaction of a suitable hexyl precursor with fluorinating agents. One common method includes the use of hexan-2-ol as a starting material, which undergoes fluorination to introduce the tridecafluorohexyl group. The reaction conditions often involve the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-(Tridecafluorohexyl)oxan-2-ol can undergo various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine, phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-(Tridecafluorohexyl)oxan-2-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Tridecafluorohexyl)oxan-2-ol is primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms imparts unique electronic properties, such as increased electronegativity and reduced nucleophilicity. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The compound’s ability to modulate biological pathways and inhibit specific enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: Another fluorinated alcohol with similar properties but fewer fluorine atoms.
Perfluorooctanol: A longer-chain fluorinated alcohol with different hydrophobic characteristics.
Trifluoroethanol: A shorter-chain fluorinated alcohol with distinct reactivity and solubility properties.
Uniqueness
3-(Tridecafluorohexyl)oxan-2-ol stands out due to its specific combination of a tridecafluorohexyl group and an oxan-2-ol structure. This unique arrangement provides a balance of hydrophobicity and reactivity, making it particularly useful in applications requiring both stability and functional versatility .
Properties
CAS No. |
169213-94-9 |
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Molecular Formula |
C11H9F13O2 |
Molecular Weight |
420.17 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxan-2-ol |
InChI |
InChI=1S/C11H9F13O2/c12-6(13,4-2-1-3-26-5(4)25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5,25H,1-3H2 |
InChI Key |
YEMOXYUOUXISBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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